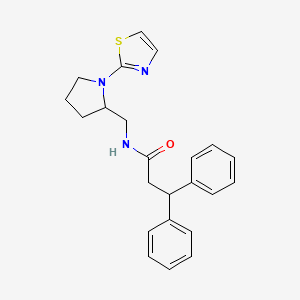
3,3-diphenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-diphenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C23H25N3OS and its molecular weight is 391.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,3-diphenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic compound notable for its complex structure, which includes a thiazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antiviral agent against HIV-1. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂OS, with a molecular weight of approximately 342.45 g/mol. The structural features that contribute to its biological activity include:
- Thiazole Ring : Known for its role in various pharmacological activities.
- Pyrrolidine Moiety : Enhances interaction with biological targets.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity against HIV-1. The mechanism involves disrupting viral assembly by interacting with the phosphatidylinositol (4,5)-bisphosphate binding pocket of the HIV matrix protein. This interaction is critical for viral replication and assembly.
Antimicrobial and Antitumor Properties
Compounds containing thiazole and pyrrolidine moieties are often studied for their antimicrobial and anticancer properties. The following table summarizes the biological activities associated with this compound:
Study on HIV Inhibition
A study demonstrated that this compound effectively inhibited HIV replication in vitro. The compound was shown to have an IC50 value in the low micromolar range, indicating potent antiviral activity. Further investigations revealed that the compound's mechanism involved direct interaction with viral proteins essential for replication.
Anticancer Activity
Another significant study assessed the anticancer properties of this compound against various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated that the compound exhibited cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic interactions.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the thiazole and pyrrolidine moieties can enhance biological activity. For instance, substituents on the phenyl rings significantly impact the efficacy against specific targets. The following table illustrates some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide | Benzo[d]thiazole ring | Different pharmacological properties due to tetrahydrofuran moiety |
| 4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yloxy-N-(phenyl)pyrrolidine | Pyridine ring instead of thiazole | Potentially different biological activities due to trifluoromethyl substitution |
Properties
IUPAC Name |
3,3-diphenyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c27-22(25-17-20-12-7-14-26(20)23-24-13-15-28-23)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13,15,20-21H,7,12,14,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQQKQLTMGCMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














